molecular formula C9H13NO6S B13838931 rac Epinephrine-5-Sulfonate

rac Epinephrine-5-Sulfonate

Cat. No.: B13838931
M. Wt: 263.27 g/mol
InChI Key: VTQSYJXUXXJECU-UHFFFAOYSA-N
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Description

rac Epinephrine-5-Sulfonate, also known as 2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid, is an impurity of Epinephrine. Epinephrine is an endogenous catecholamine with combined α-and β-agonist activity, primarily produced by the adrenal medulla. It is known for its roles as a bronchodilator, cardiostimulant, mydriatic, and antiglaucoma agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Epinephrine-5-Sulfonate involves the sulfonation of Epinephrine. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group into the Epinephrine molecule. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfonating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored and controlled to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

rac Epinephrine-5-Sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac Epinephrine-5-Sulfonate has several scientific research applications, including:

Mechanism of Action

rac Epinephrine-5-Sulfonate exerts its effects by acting as an agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in smooth muscle relaxation, particularly in bronchial tissues, alleviating bronchospasm and other respiratory symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Epinephrine-5-Sulfonate is unique due to the presence of the sulfonate group, which imparts different chemical properties and reactivity compared to its parent compound, Epinephrine. This modification allows for distinct applications in research and industry, particularly in the study of sulfonated catecholamines and their interactions with biological systems .

Properties

Molecular Formula

C9H13NO6S

Molecular Weight

263.27 g/mol

IUPAC Name

2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid

InChI

InChI=1S/C9H13NO6S/c1-10-4-7(12)5-2-6(11)9(13)8(3-5)17(14,15)16/h2-3,7,10-13H,4H2,1H3,(H,14,15,16)

InChI Key

VTQSYJXUXXJECU-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C(=C1)S(=O)(=O)O)O)O)O

Origin of Product

United States

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